Butanilicaine phosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

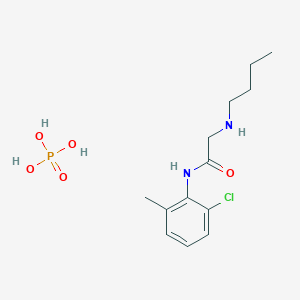

Butanilicaine phosphate, also known as this compound, is a useful research compound. Its molecular formula is C13H22ClN2O5P and its molecular weight is 352.75 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Butanilicaine phosphate is classified as a local anesthetic that primarily functions by blocking voltage-gated sodium channels in neuronal cells. This blockade inhibits the initiation and propagation of action potentials, leading to a loss of sensation in targeted areas. The compound exhibits a specific chemical structure that includes a butylamino group and a chloro-methylphenyl group, which contribute to its distinct pharmacological profile compared to other local anesthetics like lidocaine and bupivacaine.

Model Compound for Local Anesthetics

This compound is frequently utilized as a model compound in the study of local anesthetics. Researchers investigate its chemical properties and interactions with biological systems to better understand the mechanisms underlying anesthetic action.

Biochemical Analysis

The compound plays a crucial role in biochemical studies focusing on nerve conduction. Its ability to inhibit sodium channels is essential for exploring cellular excitability and signaling pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In tests against various bacterial strains, it demonstrated significant antimicrobial activity, making it a candidate for applications in infection control during surgical procedures .

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/ml) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Candida albicans | 2.0 |

| Prevotella intermedia | 3.0 |

This table summarizes the MIC values for various pathogens tested against this compound, indicating its potential use as an antimicrobial agent in clinical settings .

Local Anesthesia

As a local anesthetic, this compound is employed in various medical procedures to provide localized numbness. Its efficacy in achieving rapid onset and prolonged duration of action makes it suitable for both minor surgeries and dental procedures .

Controlled Delivery Systems

Research has explored the incorporation of this compound into controlled drug delivery systems. These systems are designed to release the anesthetic gradually, enhancing patient comfort during postoperative recovery while minimizing systemic exposure .

Case Study: Efficacy in Dental Procedures

A clinical trial investigated the effectiveness of this compound as an alternative to traditional anesthetics in dental surgeries. Results indicated that patients experienced comparable pain relief with reduced side effects, suggesting its viability as a preferred anesthetic agent in dentistry.

Case Study: Antimicrobial Properties

Another study evaluated the antimicrobial effects of this compound when used as an adjunct to local anesthesia during surgical procedures. The findings showed a significant reduction in postoperative infections among patients treated with this compound compared to those receiving standard care without it .

Eigenschaften

CAS-Nummer |

2081-65-4 |

|---|---|

Molekularformel |

C13H22ClN2O5P |

Molekulargewicht |

352.75 g/mol |

IUPAC-Name |

2-(butylamino)-N-(2-chloro-6-methylphenyl)acetamide;phosphoric acid |

InChI |

InChI=1S/C13H19ClN2O.H3O4P/c1-3-4-8-15-9-12(17)16-13-10(2)6-5-7-11(13)14;1-5(2,3)4/h5-7,15H,3-4,8-9H2,1-2H3,(H,16,17);(H3,1,2,3,4) |

InChI-Schlüssel |

VXDXXKHEJKYCNE-UHFFFAOYSA-N |

SMILES |

CCCCNCC(=O)NC1=C(C=CC=C1Cl)C.OP(=O)(O)O |

Kanonische SMILES |

CCCCNCC(=O)NC1=C(C=CC=C1Cl)C.OP(=O)(O)O |

Key on ui other cas no. |

2081-65-4 |

Verwandte CAS-Nummern |

3785-21-5 (Parent) |

Synonyme |

utanilicaine butanilicaine monohydrochloride butanilicaine phosphate butanilicaine phosphate (1:1) Hostacaine |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.